molecular formula C10H12N4 B3007444 N-isopropylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309727-50-0

N-isopropylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B3007444
CAS No.: 2309727-50-0
M. Wt: 188.234
InChI Key: AERMBKNTCGSRFS-UHFFFAOYSA-N
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Description

N-isopropylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

N-isopropylpyrido[3,4-d]pyrimidin-4-amine, like other pyrimidine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

While the specific cellular effects of this compound are not well-documented, related pyrimidine derivatives have shown promising anticancer activity. They exert their effects by inhibiting protein kinases, thereby affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related pyrimidine derivatives have been found to inhibit protein kinases, which play a crucial role in cellular signaling processes . These compounds bind to the active site of the enzyme, thereby inhibiting its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isopropyl isocyanate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropylpyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMBKNTCGSRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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